molecular formula C11H14O B14690626 2-Ethyl-4-(prop-1-en-2-yl)phenol CAS No. 32565-65-4

2-Ethyl-4-(prop-1-en-2-yl)phenol

Cat. No.: B14690626
CAS No.: 32565-65-4
M. Wt: 162.23 g/mol
InChI Key: SUKZIEQXDVGCJR-UHFFFAOYSA-N
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Description

2-Ethyl-4-(prop-1-en-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group and a prop-1-en-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(prop-1-en-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with ethyl and prop-1-en-2-yl groups under controlled conditions. The reaction typically requires the use of a strong base, such as potassium hydroxide, and a suitable alkylating agent, such as ethyl bromide and prop-1-en-2-yl bromide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic alkylation of phenol using ethylene and propylene in the presence of a suitable catalyst, such as a zeolite or a metal oxide catalyst. This method allows for the continuous production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(prop-1-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-4-(prop-1-en-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(prop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-(prop-1-en-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of ethyl and prop-1-en-2-yl groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

32565-65-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-ethyl-4-prop-1-en-2-ylphenol

InChI

InChI=1S/C11H14O/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-7,12H,2,4H2,1,3H3

InChI Key

SUKZIEQXDVGCJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=C)C)O

Origin of Product

United States

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